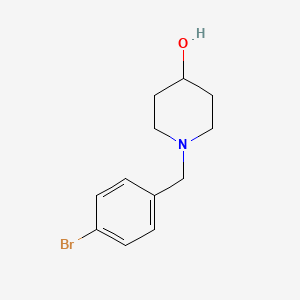

1-(4-Bromobenzyl)piperidin-4-ol

Vue d'ensemble

Description

“1-(4-Bromobenzyl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-bromophenyl)-4-piperidinol . It has a molecular weight of 256.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-(4-Bromobenzyl)piperidin-4-ol” can be represented by the InChI code1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 . Physical And Chemical Properties Analysis

“1-(4-Bromobenzyl)piperidin-4-ol” is a solid compound . It has a molecular weight of 256.14 .Applications De Recherche Scientifique

- Research : Novel piperidin-4-ol derivatives were synthesized and evaluated for their CCR5 antagonistic activity. These compounds were designed based on existing CCR5 antagonists and combined attractive features from different chemical scaffolds .

- Research : A series of 2-amino-4-(1-piperidine) pyridine derivatives, including piperidin-4-ol analogs, were designed as dual inhibitors of ALK and ROS1 kinases .

- Research : Structurally simple 1,4-disubstituted piperidines were evaluated for antimalarial efficacy. These compounds demonstrated potential as safe and effective antimalarials .

- Research : A series of novel piperidin-4-ol derivatives were synthesized and subjected to ligand-induced calcium mobilization assays. Researchers aimed to identify CCR5 antagonists with a unique skeleton for HIV-1 treatment .

HIV Treatment and CCR5 Antagonism

Dual Inhibition of ALK and ROS1 Kinases

Antimalarial Activity

Biological Evaluation and Calcium Mobilization Assay

Synthesis and Characterization

Mécanisme D'action

Target of Action

The primary target of 1-(4-Bromobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(4-Bromobenzyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(4-Bromobenzyl)piperidin-4-ol disrupts the normal function of the receptor, preventing the entry of HIV-1 strains into cells . This disruption can slow the progression of HIV-1 infection and improve response to treatment .

Pharmacokinetics

The compound’s antagonistic activity against the ccr5 receptor suggests it has sufficient bioavailability to interact with its target .

Result of Action

The result of 1-(4-Bromobenzyl)piperidin-4-ol’s action is the prevention of HIV-1 entry into cells, which can slow the progression of HIV-1 infection and improve response to treatment . This compound has shown potential for the treatment of HIV-1 .

Action Environment

The action of 1-(4-Bromobenzyl)piperidin-4-ol is influenced by the biological environment in which it operates. Factors such as the presence of the CCR5 receptor and the strain of HIV-1 can impact the compound’s efficacy

Safety and Hazards

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(4-Bromobenzyl)piperidin-4-ol” and similar compounds could have potential applications in these areas.

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVVFZJCQAZNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)piperidin-4-ol | |

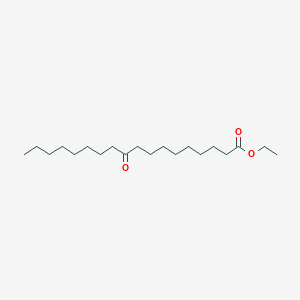

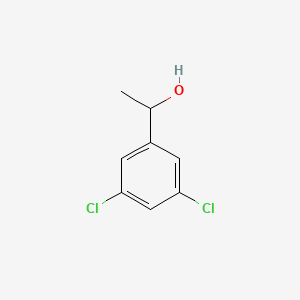

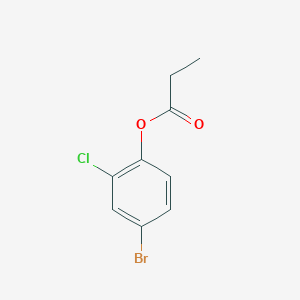

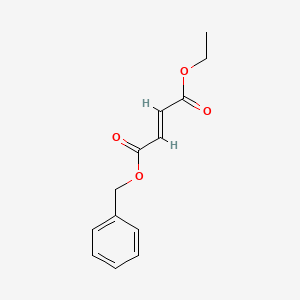

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)